molecular formula C13H17F2NO2 B3057517 Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester CAS No. 81982-49-2

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester

Cat. No.: B3057517
CAS No.: 81982-49-2
M. Wt: 257.28 g/mol
InChI Key: RUJOMJAYIUZHOA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester involves several steps. One common method includes the reaction of 4,4-difluorobutyric acid with phenylmethylamine under specific conditions to form the intermediate product. This intermediate is then esterified with ethanol to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of 4,4-difluorobutyric acid with phenylmethylamine, followed by esterification with ethanol. The compound's mechanism of action includes:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, influencing various signaling pathways within cells.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is explored for its potential therapeutic properties, particularly in drug development.
    • It serves as an intermediate in synthesizing more complex pharmaceutical agents.
  • Biological Studies
    • Investigated for its interactions with biological targets, including enzymes and receptors.
    • Used in studies to understand the effects of fluorinated compounds on biological systems.
  • Chemical Synthesis
    • Acts as a building block for synthesizing other chemical entities.
    • Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of compounds derived from butanoic acid derivatives. Researchers found that modifications to the ethyl ester group enhanced the cytotoxic activity against specific cancer cell lines, suggesting that butanoic acid derivatives could serve as promising leads in anticancer drug discovery.

Case Study 2: Enzyme Interaction

Research featured in Bioorganic & Medicinal Chemistry Letters examined how butanoic acid derivatives interact with enzyme targets. The study demonstrated that the difluorinated structure significantly increased binding affinity to certain enzymes compared to non-fluorinated analogs, highlighting the importance of fluorination in enhancing biological activity.

Mechanism of Action

The mechanism of action of Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester include:

These compounds share similar structural features but differ in their fluorination patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Biological Activity

Overview

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester (CAS No. 81982-49-2) is a chemical compound with the molecular formula C13H17F2NO2 and a molecular weight of 257.28 g/mol. It is recognized for its potential biological activity and applications in medicinal chemistry. This compound serves as an intermediate in the synthesis of more complex molecules and is investigated for its therapeutic properties.

The compound is characterized by its unique structure, which includes a butanoic acid backbone, two fluorine atoms, and a phenylmethyl amino group. These structural features contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H17F2NO2
Molecular Weight257.28 g/mol
CAS Number81982-49-2
IUPAC NameEthyl 3-(benzylamino)-4,4-difluorobutanoate

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound can alter the activity of these targets, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors, influencing signaling pathways associated with cellular responses.

Biological Activity Studies

Recent studies have explored the potential therapeutic applications of this compound:

  • Anti-inflammatory Properties:
    • A study highlighted the anti-inflammatory effects of related compounds containing butanoic acid derivatives. These compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
  • Analgesic Effects:
    • Similar compounds have shown analgesic properties in animal models, providing insights into their potential use for pain management .
  • Antimicrobial Activity:
    • Preliminary investigations indicated that derivatives of butanoic acid possess antimicrobial activity against various bacterial strains, highlighting their potential as novel antibacterial agents .

Case Studies

Several case studies have documented the biological effects of butanoic acid derivatives:

  • Case Study 1: A clinical trial investigated the efficacy of a butanoic acid derivative in patients with chronic inflammatory conditions. Results indicated a significant reduction in symptom severity compared to placebo .
  • Case Study 2: An animal model study assessed the analgesic effects of a similar compound, demonstrating a dose-dependent reduction in pain response .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological Activity
Butanoic acid, 2-amino-4,4-difluoro-, ethyl esterModerate anti-inflammatory effects
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl esterAntimicrobial activity

Properties

IUPAC Name

ethyl 3-(benzylamino)-4,4-difluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-7,11,13,16H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJOMJAYIUZHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)F)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438628
Record name Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81982-49-2
Record name Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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